

γ -Nonalactone CAS number and molecular structure

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Compound of Interest

Compound Name: Nonalactone

Cat. No.: B14067577

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An In-depth Technical Guide to γ -Nonalactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of γ -**Nonalactone**, a significant flavor and fragrance compound. It details its chemical identity, physicochemical properties, synthesis, and analytical protocols, tailored for a scientific audience.

Core Chemical Identity

CAS Number: 104-61-0[1][2][3][4]

Chemical Name: γ -**Nonalactone**[1][2]

IUPAC Name: 5-pentyloxolan-2-one[5]

Synonyms: Aldehyde C-18 (common trade name), Coconut Lactone, Nonan-1,4-olide, 4-Hydroxynonanoic acid γ -lactone, Prunolide.[1][2][3][5][6]

γ -**Nonalactone** is a cyclic ester, specifically a γ -lactone, with a characteristic strong, creamy, and coconut-like aroma.[1][2][3][5] Despite its common trade name "Aldehyde C-18," it is chemically a lactone, not an aldehyde.[1] It is found naturally in a variety of fruits like peaches and apricots, as well as in fermented products such as beer and whiskey.[1][7]

Molecular Structure

The structure of γ -**Nonalactone** consists of a five-membered ring (a tetrahydrofuranone core) with a pentyl substituent at the 5-position.

Caption: Molecular structure of γ -**Nonalactone** (C₉H₁₆O₂).

Physicochemical Properties

The quantitative properties of γ -**Nonalactone** are summarized in the table below, compiled from various sources.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₆ O ₂	[1][3][8][9]
Molecular Weight	156.22 g/mol	[1][2][3][5][8]
Appearance	Colorless to pale yellow liquid	[1][2][3][5][8]
Odor	Intense coconut, creamy, waxy, sweet, fruity	[1][2][3][5]
Boiling Point	121-122 °C at 6 mmHg 281 °C at 760 mmHg	[2][3][10]
Density	0.976 g/mL at 25 °C 0.965–0.975 g/cm ³ at 25°C	[2][3]
Refractive Index	1.447 at 20 °C 1.446-1.450 at 20 °C	[2][3][5]
Flash Point	>110 °C (>230 °F)	[2][3]
Vapor Pressure	~1.18 × 10 ⁻² mm Hg at 25 °C 0.002 hPa at 20°C	[1][3]
Solubility	Soluble in alcohol and most fixed oils; slightly soluble in water.	[2][3][5]
LogP	2.5	[2][8]

Experimental Protocols

Synthesis Methodologies

Several synthetic routes for γ -**Nonalactone** have been established in industrial and laboratory settings.

1. Radical Addition of n-Hexanol to Acrylic Acid:[11][12] This common industrial method involves the free-radical addition of n-hexanol to acrylic acid.

- Reactants: n-Hexanol, acrylic acid.
- Initiator: Di-tert-butyl peroxide (DTBP).
- Catalyst: Zinc bromide or boric acid can be used.[11][12]
- Procedure Outline: A portion of n-hexanol and the catalyst are heated in a reactor. A mixture of the remaining n-hexanol, acrylic acid, and the initiator is then added gradually at an elevated temperature (e.g., 170-190 °C).[12] A Dean-Stark trap can be employed to remove the water generated during the reaction, which can improve the yield.[11] The reaction is followed by purification steps.

2. Condensation of Heptanal and Malonic Acid:[7][13] This method involves a Knoevenagel condensation followed by lactonization.

- Reactants: Heptanal, malonic acid.
- Reagents: Triethylamine, Sulfuric Acid (for lactonization).
- Procedure Outline:
 - Heptanal and malonic acid are heated in the presence of triethylamine.[7][13]
 - The resulting product is extracted with an organic solvent (e.g., ethyl ether) and washed. [7]
 - The intermediate acid is then treated with a strong acid, such as 85% sulfuric acid, and heated to induce lactonization, forming the γ -**Nonalactone** ring.[7]

- The final product is purified, often via distillation.

3. Lactonization of Nonenoic Acid:[2] This is a more direct approach if the corresponding hydroxy acid or an unsaturated precursor is available.

- Reactant: 4-hydroxynonanoic acid or a nonenoic acid isomer.
- Catalyst: Strong acid (e.g., sulfuric acid).
- Procedure Outline: The acid-catalyzed intramolecular esterification (lactonization) of 4-hydroxynonanoic acid yields γ -**nonalactone**. Alternatively, nonenoic acid can be lactonized under acidic conditions.[2]

Analytical Protocols

The identification and quantification of γ -**Nonalactone**, particularly in complex matrices like food and beverages, rely on chromatographic techniques.

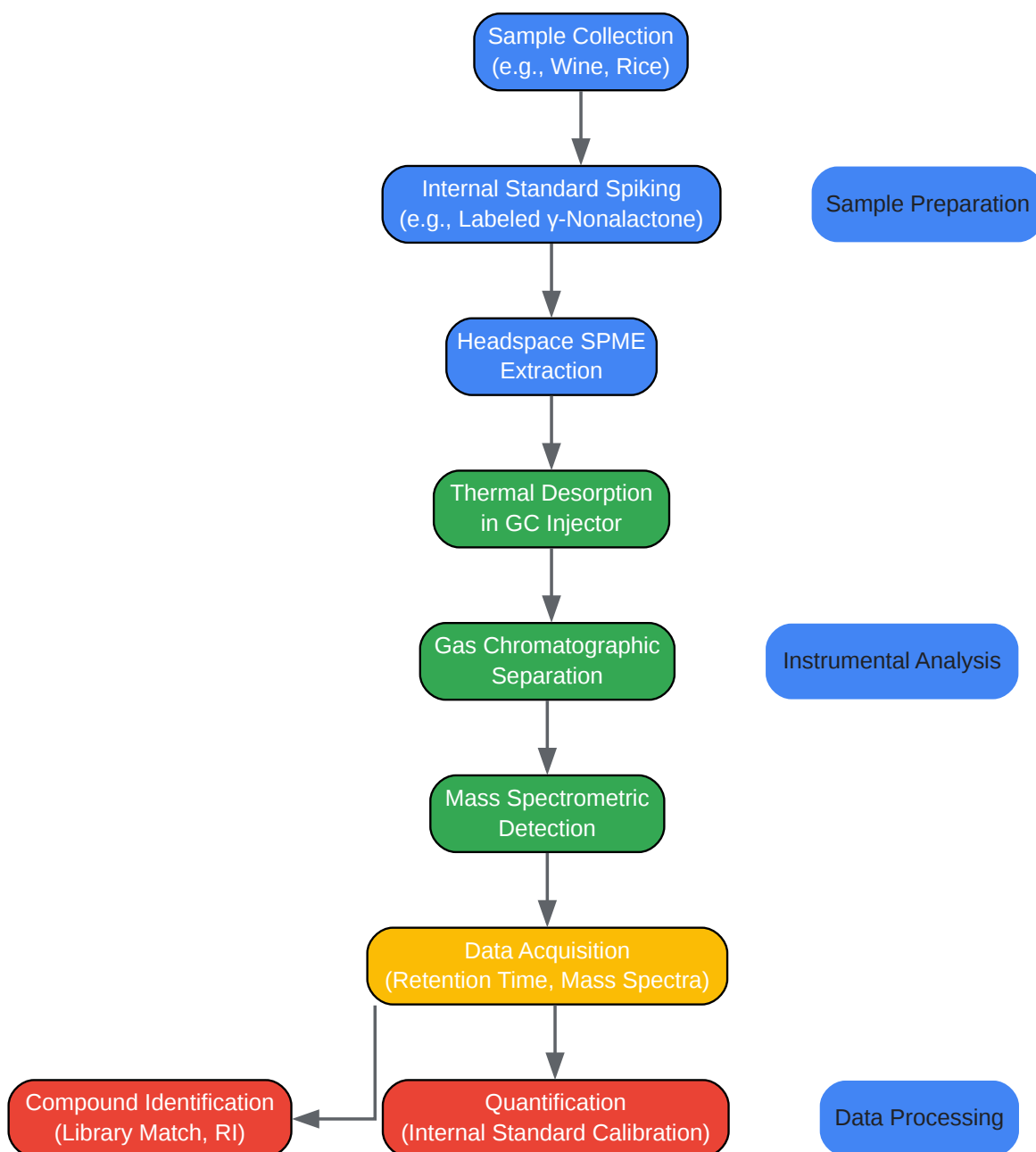
Method: Headspace Solid-Phase Microextraction (SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)[14][15] This method is highly effective for analyzing volatile compounds like γ -**Nonalactone** in food samples.

- Objective: To identify and quantify γ -**Nonalactone** in a sample matrix (e.g., cooked rice, wine).[14][15][16]
- Procedure Outline:
 - Sample Preparation: The sample (e.g., freshly cooked rice) is placed in a sealed vial and equilibrated at a controlled temperature to allow volatile compounds to partition into the headspace.[15]
 - Extraction (SPME): An SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the sample. Volatile analytes, including γ -**nonalactone**, adsorb onto the fiber coating.
 - Desorption and Analysis (GC-MS): The fiber is retracted and inserted into the hot injection port of a gas chromatograph. The adsorbed compounds are thermally desorbed onto the GC column.

- Separation (GC): The compounds are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a DB-Wax column).[\[15\]](#)
- Detection and Identification (MS): As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. γ -**Nonalactone** can be identified by its characteristic mass spectrum, which typically shows a prominent ion peak at m/z 85, and by its retention index.[\[15\]](#)
- Quantification: For quantitative analysis, a stable isotope-labeled internal standard (e.g., $^2\text{H}_2^{13}\text{C}_2$ - γ -**nonalactone**) can be spiked into the sample before extraction.[\[16\]](#) This Stable Isotope Dilution Assay (SIDA) allows for highly accurate concentration measurements by comparing the response of the native analyte to the labeled standard.[\[16\]](#)

Logical Workflow for Analysis

The general workflow for the analysis of γ -**Nonalactone** in a complex sample is depicted below.



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